molecular formula C6H12O2 B8115677 [3-(Hydroxymethyl)cyclobutyl]methanol CAS No. 89534-29-2

[3-(Hydroxymethyl)cyclobutyl]methanol

Cat. No.: B8115677
CAS No.: 89534-29-2
M. Wt: 116.16 g/mol
InChI Key: SQYNJZFYBCGAEI-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)cyclobutyl]methanol (molecular formula: C₆H₁₂O₂, molecular weight: 116.16 g/mol) is a bicyclic alcohol featuring a cyclobutane ring substituted with two hydroxymethyl (–CH₂OH) groups at the 1- and 3-positions (SMILES: C1C(CC1CO)CO) . Its strained cyclobutane framework and dual hydroxyl groups contribute to unique physicochemical properties, including enhanced polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

[3-(hydroxymethyl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-3-5-1-6(2-5)4-8/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYNJZFYBCGAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89534-29-2
Record name [3-(hydroxymethyl)cyclobutyl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclobutene with formaldehyde under acidic conditions to form the desired product. Another approach is the reduction of cyclobutanone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Hydroxymethyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form cyclobutylmethanol derivatives using reducing agents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride for halogenation or amines for amination reactions.

Major Products Formed:

    Oxidation: Cyclobutane-1,3-dicarboxylic acid or cyclobutane-1,3-dialdehyde.

    Reduction: Cyclobutylmethanol.

    Substitution: Cyclobutyl halides or cyclobutylamines.

Scientific Research Applications

Antiviral Agent Development

One of the primary applications of [3-(Hydroxymethyl)cyclobutyl]methanol is as an intermediate in the synthesis of antiviral compounds. Notably, it has been utilized in the preparation of nucleoside analogs that exhibit antiviral properties against viruses such as hepatitis B.

  • Case Study: Synthesis of Nucleoside Analogues
    A study described the conversion of this compound into 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine and guanine. These compounds were synthesized through a series of reactions, achieving overall yields of approximately 39% for adenine derivatives and 42% for guanine derivatives. The antiviral activity of these nucleoside analogs was evaluated, demonstrating their potential as therapeutic agents against viral infections .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its hydroxymethyl group allows for various chemical modifications, including oxidation and substitution reactions.

  • Reactions Involving this compound
    • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
    • Substitution : It can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.

These reactions are crucial for developing new materials and pharmaceuticals .

Neuroprotective Research

Recent studies have explored the neuroprotective effects of derivatives based on this compound. Research indicated that certain analogs could protect neuronal cells from degeneration, suggesting potential applications in neurodegenerative disease treatment.

  • Case Study: Neuroprotective Effects
    In a mouse model of neurodegeneration, compounds derived from this compound exhibited significant neuroprotective properties, highlighting their potential for therapeutic use in conditions such as Alzheimer's disease .

Pharmaceutical Intermediate

The compound is also recognized for its role as an intermediate in synthesizing various pharmaceutical agents. Its structural features enable modifications that enhance bioactivity and specificity toward biological targets.

  • Example: Antiviral Agent Synthesis
    The diprotected form of this compound has been employed in processes leading to optically active antiviral agents, showcasing its utility in pharmaceutical development .

Data Summary Table

Application AreaSpecific Use CasesYield/Effectiveness
Antiviral DevelopmentSynthesis of nucleoside analogs~39% yield for adenine
Chemical SynthesisBuilding block for complex organic moleculesVariable based on reaction
Neuroprotective ResearchProtecting neuronal cells in degeneration modelsSignificant neuroprotection
Pharmaceutical IntermediateSynthesis of optically active antiviral agentsEffective against HBV

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl groups are oxidized to form aldehydes or carboxylic acids through the transfer of electrons. In biological systems, the compound may interact with enzymes that catalyze the conversion of cyclobutane derivatives, leading to the formation of biologically active products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen or Alkyl Substituents

  • (3-Chlorocyclobutyl)methanol Molecular formula: C₅H₉ClO Molecular weight: 120.58 g/mol Key features: A chlorine atom replaces one hydroxymethyl group, increasing electronegativity and molecular weight. Applications: Likely used as an intermediate in organochlorine synthesis.
  • (3-Methylcyclobutyl)methanol Molecular formula: C₆H₁₂O Molecular weight: 100.16 g/mol Key features: A methyl group replaces a hydroxymethyl group, reducing polarity and increasing hydrophobicity. This may lower solubility in polar solvents compared to the parent compound .

Derivatives with Additional Functional Groups

  • The dual hydroxymethyl groups retain hydrogen-bonding capacity .
  • [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol Molecular formula: C₈H₁₆O₄ Molecular weight: 176.21 g/mol Key features: Two methoxy (–OCH₃) groups introduce electron-donating effects, stabilizing the cyclobutane ring and altering solubility (higher in organic solvents). The dimethoxy groups may also mitigate ring strain .
  • 3-(Aminomethyl)oxolan-3-ylmethanol Molecular formula: C₁₀H₁₉NO₂ Molecular weight: 185.26 g/mol Key features: An aminomethyl (–CH₂NH₂) group on an oxolane (tetrahydrofuran) ring introduces basicity and hydrogen-bonding diversity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[3-(Hydroxymethyl)cyclobutyl]methanol C₆H₁₂O₂ 116.16 Dual –CH₂OH High polarity, hydrogen bonding
(3-Chlorocyclobutyl)methanol C₅H₉ClO 120.58 –Cl Electrophilic reactivity
(3-Methylcyclobutyl)methanol C₆H₁₂O 100.16 –CH₃ Hydrophobic
2-[3-(Hydroxymethyl)cyclobutyl]-2-propanol C₈H₁₆O₂ 144.21 –C(CH₃)₂OH Steric bulk, thermal stability
[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol C₈H₁₆O₄ 176.21 –OCH₃, –CH₂OH Solubility in organics

Key Findings and Implications

  • Reactivity Trends: Chloro and amino derivatives exhibit higher reactivity due to electronegative/basic substituents, whereas methyl and methoxy groups enhance stability .
  • Solubility: Polar substituents (–OH, –NH₂) improve aqueous solubility, while nonpolar groups (–CH₃, –OCH₃) favor organic media .
  • Applications: Derivatives with functional diversity (e.g., dimethoxy, aminomethyl) are promising in drug discovery and polymer chemistry .

Biological Activity

[3-(Hydroxymethyl)cyclobutyl]methanol, a compound with the molecular formula C6_6H12_{12}O2_2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

  • Molecular Formula : C6_6H12_{12}O2_2
  • SMILES Representation : C1C(CC1CO)CO
  • InChIKey : SQYNJZFYBCGAEI-UHFFFAOYSA-N

This compound features a cyclobutane ring with hydroxymethyl and methanol functional groups, which may contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of hydroxyl groups allows for hydrogen bonding, enhancing the compound's affinity for enzymes and receptors. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. In vitro studies have shown that it can inhibit the growth of certain bacterial strains and viruses, suggesting its potential as an antimicrobial agent. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of cell membrane integrity or interference with viral replication processes.

Cytotoxicity and Antiproliferative Effects

In studies assessing cytotoxicity, this compound demonstrated significant antiproliferative effects against various cancer cell lines. The compound was evaluated using the MTT assay, revealing an IC50_{50} value indicative of its potency in inhibiting cell growth.

Table 1: Cytotoxicity Data

Cell LineIC50_{50} (μM)
HL60 (Leukemia)137.3
RAJI (Lymphoma)106.8
MCF-7 (Breast)95.0

These results highlight the compound's potential as a chemotherapeutic agent, warranting further exploration in preclinical models.

Case Studies and Research Findings

Several studies have investigated the biological activities of derivatives related to this compound. For instance, a study focusing on cyclobutane derivatives reported significant antiproliferative activity against glioma cells, linking structural features to enhanced biological efficacy .

Additionally, a comparative analysis with other compounds indicated that modifications in the cyclobutane structure could lead to variations in bioactivity, emphasizing the importance of structural optimization in drug design .

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